5-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole
Description
Properties
IUPAC Name |
5-bromo-1-methyl-3-(trifluoromethyl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2/c1-15-7-3-2-5(10)4-6(7)8(14-15)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNSPTCEBYUTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole typically involves multi-step organic reactions. One common method includes the bromination of 1-methyl-3-(trifluoromethyl)-1H-indazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Analogs: Positional Isomerism
Key structural analogs differ in the positions of bromine and CF₃ substituents, significantly altering their physicochemical and biological properties.
Impact of Positional Changes :
Substituent Variations: Alkyl and Halogen Groups
Variations in alkyl chains and halogens influence solubility, melting points, and reactivity.
Key Observations :
- Methyl vs. Ethyl at Position 1 : Methyl groups (target compound) reduce steric hindrance compared to ethyl or chloropropyl chains, enhancing synthetic accessibility .
- Trifluoromethyl vs. Halogens : CF₃ (target) improves metabolic stability compared to bromine or iodine .
Data Tables
Table 1: Comparative Spectral Data
Biological Activity
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole is a compound of interest in medicinal chemistry and biological studies due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.
This compound is characterized by the following structural features:
- Bromine atom : Enhances biological activity through halogen bonding.
- Trifluoromethyl group : Increases lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.
- Indazole core : A versatile scaffold commonly found in bioactive compounds.
Anticancer Activity
Research has indicated that indazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that certain indazole derivatives can inhibit the growth of cancer cell lines and xenografts. The compound's mechanism often involves the modulation of specific molecular targets such as enzymes or receptors involved in cancer progression.
Table 1: Anticancer Activity of Indazole Derivatives
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | FGFR1 | 15.0 | |
| Other Indazole Derivative | EGFR T790M | 5.3 | |
| Other Indazole Derivative | BRAF V600E | 38.6 |
Anti-inflammatory Activity
Indazoles have also been evaluated for their anti-inflammatory properties. The presence of substituents on the indazole ring can significantly influence their efficacy in inhibiting inflammatory pathways. For example, compounds with specific functional groups have shown enhanced inhibition of TNF-α secretion in vitro.
Table 2: Anti-inflammatory Activities of Indazole Derivatives
| Compound | Activity Assessed | % Inhibition | Reference |
|---|---|---|---|
| This compound | TNF-α Inhibition | High | |
| Other Indazole Derivative | COX Inhibition | 93.80% |
The biological activity of this compound can be attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It can interact with receptors, altering signaling pathways that lead to tumor growth or inflammatory responses.
Case Studies
Several studies have explored the biological effects of this compound and related compounds:
- Cancer Xenograft Studies : In vivo studies demonstrated that indazole derivatives could effectively delay tumor growth in mouse models, suggesting potential for clinical applications in oncology .
- Structural Optimization Studies : Research focusing on structure-activity relationships (SAR) revealed that modifications to the indazole scaffold could lead to enhanced potency against various cancer targets, including FGFR and EGFR .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of halogenated aniline precursors with trifluoromethylation reagents. For example, a Pd-catalyzed coupling (e.g., Suzuki-Miyaura) can introduce the trifluoromethyl group, while bromination is achieved using N-bromosuccinimide (NBS) under acidic conditions . Key variables include solvent choice (DMF or THF), temperature (80–120°C), and catalyst loading (1–5 mol% Pd). Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product with >95% purity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity. The trifluoromethyl group shows a characteristic singlet at ~-60 ppm in ¹⁹F NMR .
- HPLC-MS (C18 column, acetonitrile/water gradient) to assess purity and molecular ion peaks (expected [M+H]⁺ ~279 m/z) .
- X-ray crystallography (if crystals are obtainable) to resolve bond angles and confirm regiochemistry. SHELX programs are standard for structure refinement .
Q. What are the common derivatization reactions for this compound?
- Methodological Answer : The bromine atom undergoes nucleophilic substitution (e.g., with amines or thiols) under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C) . The trifluoromethyl group is inert under most conditions but can participate in directed ortho-metalation for further functionalization .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties and binding affinity in target proteins?
- Methodological Answer : Computational studies (DFT, molecular docking) reveal that the -CF₃ group enhances electron-withdrawing effects, polarizing the indazole ring and improving π-π stacking with aromatic residues (e.g., in kinase binding pockets). Compare binding energies of derivatives with/without -CF₃ using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in crystallographic data for indazole derivatives?
- Methodological Answer : Discrepancies in bond lengths/angles may arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands for refinement . For ambiguous NOEs in NMR, perform variable-temperature (VT-NMR) or DOSY experiments to distinguish dynamic effects from structural errors .
Q. How can researchers design analogs to improve metabolic stability without losing activity?
- Methodological Answer : Replace the methyl group with deuterated methyl (CD₃) to slow CYP450-mediated oxidation. Alternatively, introduce steric hindrance via 3,6-dimethyl substitution (as in ) while maintaining the indazole core. Test stability in liver microsomes and correlate with logP (target ~2.5–3.5) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer : Transition from batch to flow chemistry for Pd-catalyzed steps to improve heat/mass transfer. Use in-line FTIR to monitor intermediates and minimize side products. For workup, replace column chromatography with antisolvent crystallization (e.g., water/IPA) .
Safety and Handling
Q. What are the critical safety considerations for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
